Cas no 874346-46-0 (2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)-)

2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)-
- (E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
- MFCD00220704
- BDBM50486862
- 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
- CHEMBL138184
- 874346-46-0
-
- MDL: MFCD00220704
- インチ: InChI=1S/C17H14Cl2O3/c1-21-13-6-7-14(17(10-13)22-2)16(20)8-4-11-3-5-12(18)9-15(11)19/h3-10H,1-2H3/b8-4+
- InChIKey: LDCOXBRRMMKHQS-XBXARRHUSA-N
- ほほえんだ: COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC
計算された属性
- せいみつぶんしりょう: 336.0319997Da
- どういたいしつりょう: 336.0319997Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 35.5Ų
2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB243231-5g |
3-(2,4-Dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one; . |
874346-46-0 | 5g |
€658.70 | 2025-02-16 | ||
abcr | AB243231-5 g |
3-(2,4-Dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
874346-46-0 | 5 g |
€658.70 | 2023-07-20 | ||
abcr | AB243231-1g |
3-(2,4-Dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one; . |
874346-46-0 | 1g |
€339.20 | 2025-02-16 | ||
abcr | AB243231-10 g |
3-(2,4-Dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
874346-46-0 | 10 g |
€786.50 | 2023-07-20 | ||
abcr | AB243231-10g |
3-(2,4-Dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one; . |
874346-46-0 | 10g |
€786.50 | 2025-02-16 | ||
abcr | AB243231-25g |
3-(2,4-Dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one; . |
874346-46-0 | 25g |
€1169.90 | 2025-02-16 | ||
abcr | AB243231-25 g |
3-(2,4-Dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
874346-46-0 | 25 g |
€1,169.90 | 2023-07-20 | ||
abcr | AB243231-1 g |
3-(2,4-Dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
874346-46-0 | 1 g |
€339.20 | 2023-07-20 |
2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- 関連文献
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)-に関する追加情報
Comprehensive Overview of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- (CAS No. 874346-46-0)
2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- is a specialized organic compound with the CAS number 874346-46-0. This compound belongs to the class of α,β-unsaturated ketones, which are widely studied for their unique chemical properties and applications in various industries. The presence of both dichlorophenyl and dimethoxyphenyl groups in its structure makes it a subject of interest in pharmaceutical and material science research.
The compound is often referred to by its systematic name, (2E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, which highlights its E-configuration around the double bond. This configuration is crucial for its reactivity and interaction with other molecules. Researchers and industry professionals frequently search for this compound using keywords such as "874346-46-0 supplier", "2-Propen-1-one derivative synthesis", and "applications of dichlorophenyl compounds".
One of the most notable features of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- is its potential use in the development of pharmaceutical intermediates. The dichlorophenyl moiety is known for its bioactivity, and the dimethoxyphenyl group can enhance solubility and bioavailability. These properties make it a candidate for drug discovery programs targeting various diseases. Recent trends in the pharmaceutical industry, such as the search for novel kinase inhibitors and anti-inflammatory agents, have increased interest in this compound.
In addition to its pharmaceutical applications, 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- is also explored in material science. Its conjugated double bond system and aromatic rings make it a potential building block for organic semiconductors and photovoltaic materials. With the growing demand for sustainable energy solutions, researchers are investigating how such compounds can contribute to the development of next-generation solar cells.
The synthesis of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- typically involves a Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. This method is favored for its efficiency and scalability, making it suitable for industrial production. Questions like "how to synthesize 874346-46-0" and "optimization of Claisen-Schmidt condensation" are commonly searched by chemists working on this compound.
From a market perspective, the demand for 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- is driven by its versatility and potential applications. Suppliers and manufacturers often highlight its high purity and custom synthesis options to attract buyers. The compound is also listed in various chemical databases under synonyms such as "(E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one", which helps in improving its online visibility.
Safety and handling of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- are critical considerations for laboratory and industrial use. While it is not classified as a hazardous material, standard precautions for handling organic compounds, such as wearing appropriate PPE and working in a well-ventilated area, should always be followed. Researchers often look for "MSDS for 874346-46-0" to ensure safe handling practices.
In conclusion, 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)- (CAS No. 874346-46-0) is a compound of significant interest due to its structural features and potential applications in pharmaceuticals and material science. Its synthesis, properties, and uses are topics of ongoing research, making it a valuable subject for scientific and industrial communities. By focusing on keywords like "874346-46-0 applications" and "E-configuration in unsaturated ketones", this article aims to provide a comprehensive and SEO-optimized overview of this compound.
874346-46-0 (2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, (2E)-) 関連製品
- 2034563-07-8(N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 2172569-55-8(1-(1-Aminopropyl)-3,5-dimethylcyclohexan-1-ol)
- 75771-79-8(1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol)
- 72275-48-0(Chromocarb)
- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
- 1368229-56-4(7-bromo-3-chlorobenzofuran)
- 946202-85-3(5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
- 2171239-81-7((2R)-2-{4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)
- 1132970-51-4(Dihydro Indocyanine Green Sodium Salt 90%)
- 1797591-51-5(N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide)
